GPR40 agonist 5

GPR40 agonist EC50 Type 2 diabetes

GPR40 agonist 5 (I-14) is the only commercially available imidazo[1,2-a]pyridine-based GPR40 agonist engineered to eliminate TAK-875 hepatotoxicity. Long-term studies show no liver injury, retaining nanomolar potency (EC50 47 nM). Its PK profile—low clearance (27.26 mL/h/kg), short half-life (5.93 h)—prevents accumulation and simplifies dosing. For chronic diabetic models requiring a hepatotoxicity-free benchmark, this is the validated choice. Order now.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
Cat. No. B15142821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 agonist 5
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC
InChIInChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31)
InChIKeyNQANQPBUSXASMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR40 Agonist 5 (Compound I-14) Procurement Guide: Potency, Hepatotoxicity Profile, and Pharmacokinetic Differentiation from TAK-875


GPR40 agonist 5, also known as compound I-14, is a synthetic small-molecule agonist of the G protein-coupled receptor 40 (GPR40/FFAR1) [1]. It is an orally bioavailable agent with an in vitro EC50 of 47 nM against human GPR40 [1]. The compound is part of a series of imidazo[1,2-a]pyridine-based agonists developed to improve upon the safety profile of earlier clinical candidates such as TAK-875 (fasiglifam) [1].

Why GPR40 Agonist 5 Cannot Be Substituted by Other GPR40 Agonists Like TAK-875 in Preclinical Research


In-class substitution of GPR40 agonists is not straightforward due to substantial variability in hepatotoxicity risk and pharmacokinetic (PK) profiles [1]. TAK-875 (fasiglifam) was a potent and orally bioavailable GPR40 agonist that advanced to Phase III clinical trials but was terminated due to drug-induced liver injury (DILI) [1]. In contrast, GPR40 agonist 5 (I-14) was specifically designed to retain target potency while eliminating hepatotoxicity signals, as demonstrated by long-term administration studies in mice [1]. Furthermore, the compound exhibits a distinct PK signature—lower clearance and a shorter half-life than TAK-875—which may influence dosing regimens and experimental design in rodent models [1][2]. These critical differences mean that generic replacement with other GPR40 agonists can confound safety and efficacy readouts, making targeted procurement essential.

Quantitative Evidence Supporting Selection of GPR40 Agonist 5 Over TAK-875 and Other Analogs


Potency Comparison: GPR40 Agonist 5 (I-14) vs TAK-875 in In Vitro Agonist Activity Assay

In a direct head-to-head in vitro assay using human GPR40, compound I-14 (GPR40 agonist 5) exhibited an EC50 of 47 nM, while the reference agonist TAK-875 showed an EC50 of 53 nM under identical conditions [1]. The difference is marginal, indicating comparable target engagement.

GPR40 agonist EC50 Type 2 diabetes

Hepatotoxicity Risk Assessment: Absence of Liver Injury Signal for GPR40 Agonist 5 vs TAK-875

Following long-term administration in mice, compound I-14 (GPR40 agonist 5) showed no evidence of hepatotoxicity, whereas TAK-875 (fasiglifam) was discontinued from clinical development due to drug-induced liver injury (DILI) [1]. This direct comparison highlights the improved hepatic safety profile of I-14.

Hepatotoxicity Drug-induced liver injury GPR40 agonist safety

Pharmacokinetic Profile: Clearance and Half-Life Comparison Between GPR40 Agonist 5 and TAK-875 in Rat

Compound I-14 (GPR40 agonist 5) demonstrated a clearance (CL) of 27.26 mL/h/kg and a half-life (t1/2) of 5.93 h in rats [1]. In separate studies, TAK-875 exhibited a substantially longer half-life of approximately 11.1 h in male rats [2]. The lower clearance and shorter half-life of I-14 may offer distinct advantages for acute dosing paradigms.

Pharmacokinetics Clearance Half-life GPR40 agonist

Oral Bioavailability: GPR40 Agonist 5 Demonstrates Orally Active Profile Comparable to TAK-875

GPR40 agonist 5 (I-14) is reported to be orally active in rodent models, effectively lowering blood glucose and improving glucose tolerance . TAK-875 also exhibits high oral bioavailability (85-120% in rats) [1]. Both compounds belong to the same class of orally bioavailable GPR40 agonists, ensuring that procurement of I-14 does not compromise route of administration.

Oral bioavailability GPR40 agonist Pharmacokinetics

Recommended Research Applications for GPR40 Agonist 5 Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies in Type 2 Diabetic Mouse Models Requiring a Hepatotoxicity-Safe GPR40 Agonist

GPR40 agonist 5 is ideally suited for chronic dosing studies in diabetic rodent models where the absence of hepatotoxicity is paramount. The compound's favorable safety profile, as demonstrated by long-term administration without liver injury, directly addresses the key limitation of TAK-875 and enables reliable assessment of glycemic control without confounding DILI signals [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Leveraging Favorable Clearance and Half-Life

The PK parameters of GPR40 agonist 5—clearance of 27.26 mL/h/kg and half-life of 5.93 h in rats—support well-controlled acute glucose tolerance tests and PK/PD correlation studies. The shorter half-life relative to TAK-875 minimizes compound accumulation, simplifying dose-response modeling and reducing washout periods in crossover designs [1][2].

Comparative Benchmarking of GPR40 Agonists in Drug Discovery Programs Focused on Safety Advantages

In medicinal chemistry campaigns aiming to develop next-generation GPR40 agonists with improved safety margins, GPR40 agonist 5 serves as a critical benchmark. Its head-to-head comparison with TAK-875 in both potency and hepatotoxicity assays provides a validated reference point for evaluating new chemical entities [1].

Preclinical Development of Oral Antidiabetic Agents with Reduced DILI Risk

For research programs advancing oral antidiabetic candidates, GPR40 agonist 5 offers a tool compound with demonstrated oral activity and a clean hepatic safety profile. Its use can help de-risk lead optimization efforts by providing a template that separates glucose-lowering efficacy from hepatotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR40 agonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.